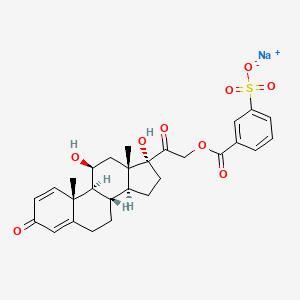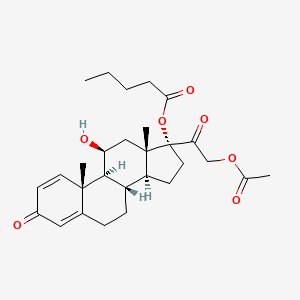![molecular formula C28H41N7O3 B1679126 1-(tert-Butyl)-3-(2-((4-(diethylamino)butyl)amino)-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl)urea CAS No. 219580-11-7](/img/structure/B1679126.png)
1-(tert-Butyl)-3-(2-((4-(diethylamino)butyl)amino)-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl)urea
説明
The fibroblast growth factor receptors (FGFRs) are cell surface receptors with intrinsic tyrosine kinase activity, which is necessary for receptor activation and signal propagation. PD 173074 is a potent and selective inhibitor of FGFR tyrosine kinase activity, blocking autophosphorylation of FGFR1 with an IC50 value of 21.5 nM. For comparison, it weakly inhibits PDGFR and c-Src (IC50 = 17.6 and 19.8 μM, respectively) and has no effect on EGFR, InsR, MEK, or PKC. PD 173074 also prevents signaling, at nanomolar levels, through FGFR2-5.2,3,4,5,6 Inhibition of FGFR signaling using PD 173074, impairs angiogenesis as well as self-renewal of stem cells via ERK1/2 activation.
PD173074 is a member of the class of ureas that is 1-tert-butylurea in which one of the hydrogens attached to N is substituted by a pyrido[2,3-d]pyrimidin-7-yl group, which is itself substituted at positions 2 and 6 by a 4-(diethylamino)butyl]amino group and a 3,5-dimethoxyphenyl group, respectively. It is a FGF/VEGF receptor tyrosine kinase inhibitor. It has a role as a fibroblast growth factor receptor antagonist, an antineoplastic agent and an EC 2.7. 0.1 (receptor protein-tyrosine kinase) inhibitor. It is a pyridopyrimidine, a member of ureas, a tertiary amino compound, a dimethoxybenzene, an aromatic amine and a biaryl.
科学的研究の応用
Cancer Therapy
PD173074 has been studied as a potential therapeutic strategy in Cholangiocarcinoma (CCA) . This is a complex and highly heterogeneous tumor that is difficult to diagnose at early stages. PD173074, a selective pan-FGFR inhibitor, was found to be sensitive to CCA cell lines with FGFR expression, suggesting that it can be used to suppress CCA cells even without the FGFR2 fusions .
FGFR Inhibition
PD173074 is a specific Fibroblast Growth Factor Receptor (FGFR) inhibitor . FGFRs are a sub-family of Tyrosine Kinase Receptors (RTKs), which have been identified as promising targets for therapy . The inhibition of FGFR using PD173074 has shown promise in the treatment of CCA .
Biomarker for Treatment Selection
The use of PD173074 has also been suggested as a potential biomarker for treatment selection and stratification in cancer therapy . This is due to its ability to inhibit FGFR, which is often overexpressed in various types of cancer .
Overcoming Multidrug Resistance
PD173074 has been studied for its potential to reverse ABC transporter-mediated multidrug resistance . This could be particularly useful in the treatment of cancers that have become resistant to multiple drugs .
Lysosomal Sequestration
Research has shown that PD173074 has intrinsic fluorescence properties, which have been utilized to investigate its intracellular accumulation and compartmentalization . It was found that PD173074 selectively accumulates in lysosomes . This lysosomal sequestration impairs the activity of PD173074, and lysosome-alkalinizing agents might represent candidates for rational combination treatment, preventing cancer cell-intrinsic PD173074 resistance based on lysosomal trapping .
Fluorescence Properties
The intrinsic fluorescence of PD173074 enables analysis of molecular factors influencing its intracellular pharmacokinetics . This could be particularly useful in the study of drug efficacy and resistance mechanisms .
作用機序
Target of Action
PD173074 is a potent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family . It primarily targets FGFR1 and FGFR3, with IC50 values of 5 nM and 21.5 nM respectively . It also inhibits FGFR2, FGFR4, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . FGFRs are a sub-family of Receptor Tyrosine Kinases (RTKs) that play crucial roles in cellular activities, including proliferation, differentiation, and survival .
Mode of Action
PD173074 acts as an ATP-competitive inhibitor of FGFR . It competes with ATP for binding to the intracellular domain of FGFR, thereby inhibiting the autophosphorylation of FGFR3 . This inhibition disrupts the FGFR signaling pathway, leading to changes in cellular activities .
Biochemical Pathways
The primary pathway affected by PD173074 is the FGF/FGFR signaling pathway . This pathway is integral to various cellular functions, including proliferation, differentiation, apoptosis, and migration . Abnormalities in this pathway can promote diseases, especially malignant tumors . PD173074 has been shown to inhibit the activation of this pathway, thereby affecting these downstream cellular functions .
Pharmacokinetics
PD173074 is a small molecule drug that can be absorbed and distributed in the body. It has been reported that PD173074 can accumulate in lysosomes, which may affect its bioavailability .
Result of Action
PD173074 has been shown to decrease the viability of several human cancer cells . It induces apoptosis in a concentration-dependent manner, correlated with the inhibition of Mcl-1 and survivin, and an increase in the ratio of Bax/Bcl-2 . PD173074 also blocks cell migration and invasion in vitro . In animal models, it significantly inhibits tumor growth without obvious side effects .
Action Environment
The action of PD173074 can be influenced by environmental factors. For instance, the presence of certain cells in the tumor microenvironment, such as myeloid-derived suppressor cells (MDSCs), can affect the efficacy of PD173074 . Reduction in MDSCs by PD173074 leads to increased infiltration of CD4+ and CD8+ T cells in the spleens and tumors, enhancing its antitumor effect .
特性
IUPAC Name |
1-tert-butyl-3-[2-[4-(diethylamino)butylamino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N7O3/c1-8-35(9-2)13-11-10-12-29-26-30-18-20-16-23(19-14-21(37-6)17-22(15-19)38-7)25(31-24(20)32-26)33-27(36)34-28(3,4)5/h14-18H,8-13H2,1-7H3,(H3,29,30,31,32,33,34,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCUKNQANPLTEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=CC(=CC(=C3)OC)OC)NC(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176363 | |
| Record name | PD-173074 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butyl)-3-(2-((4-(diethylamino)butyl)amino)-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl)urea | |
CAS RN |
219580-11-7 | |
| Record name | N-[2-[[4-(Diethylamino)butyl]amino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-N′-(1,1-dimethylethyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219580-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PD 173074 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219580117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PD-173074 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD 173074 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PD-173074 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4TLL8634Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




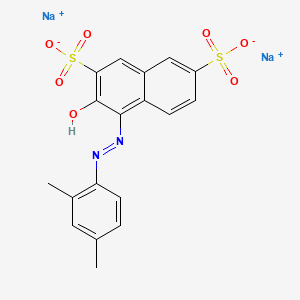
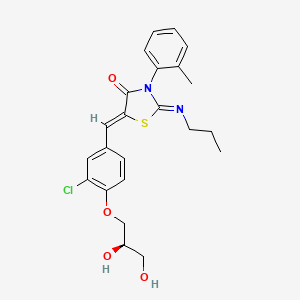
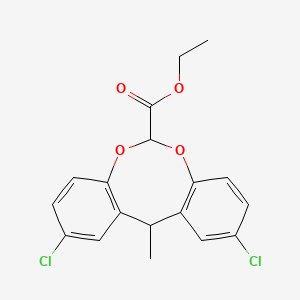
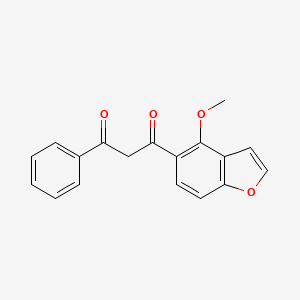
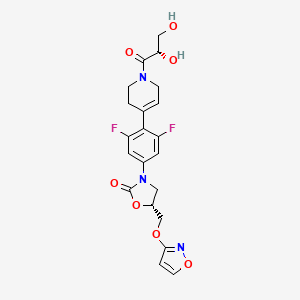
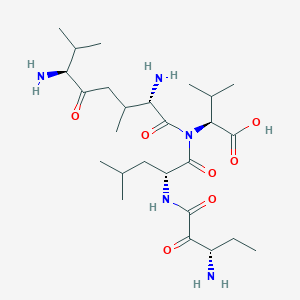



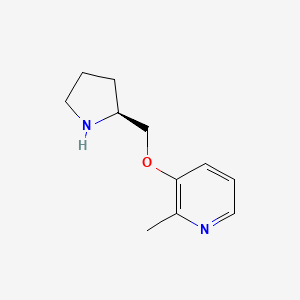
![1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1679063.png)
